Benzyl 4-hydroxyphenyl ketone
Overview
Description
Benzyl 4-hydroxyphenyl ketone, also known as 4’-Hydroxy-2-phenylacetophenone, is an organic compound with the molecular formula C14H12O2. It is a stilbenoid, characterized by the presence of a hydroxyl group attached to a phenyl ring and a ketone group attached to another phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxyphenyl ketone can be synthesized through several methods:
Nencki Reaction: This involves the reaction of phenylacetic acid with phenol in the presence of zinc chloride.
Zinc Chloride and Phosphorous Oxychloride: The reaction is carried out for 24 hours at room temperature, yielding a 75% product.
Polyphosphoric Acid: The reaction is conducted in a boiling water bath for 15 minutes (yielding 28%) or at 100°C (yielding 19%).
Boron Trifluoride: The reaction is performed at 80°C for 2 hours, yielding an 87% product.
Boron Trifluoride Etherate: This reaction is carried out under argon on a water bath for 1.5 hours, yielding a 75% product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
Benzyl 4-hydroxyphenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxyphenyl ketone involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl and ketone groups can interact with enzymes and receptors, modulating their activity.
Pathways: The compound can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 4’-Chloro-2-phenylacetophenone
- 2-Phenylacetophenone
- 2,2-Dimethoxy-2-phenylacetophenone
- Hydrobenzoin
- meso-Hydrobenzoin
Comparison: Benzyl 4-hydroxyphenyl ketone is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQTZLNCDIFCCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179617 | |
Record name | Benzyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-32-9 | |
Record name | 1-(4-Hydroxyphenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-hydroxyphenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2491-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-hydroxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using benzyl 4-hydroxyphenyl ketone in the synthesis of the platinum(II) complexes described in the research?
A1: this compound serves as a crucial starting point in the multi-step synthesis of the platinum(II) complexes 39a-d, 40a-c, and 41. [] The researchers utilized this commercially available compound and transformed it through a series of eight steps to achieve the desired platinum(II) complexes. This synthetic route proved efficient, yielding the final compounds with an overall yield of approximately 30%. [] The presence of this compound in the final complexes is significant because it contributes to the overall structure of the molecules, potentially influencing their biological activity and interaction with target sites.
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